molecular formula C17H21NO5 B8347977 Cyclopentyl 3-cyclopentyloxy-4-nitrobenzoate

Cyclopentyl 3-cyclopentyloxy-4-nitrobenzoate

Cat. No.: B8347977
M. Wt: 319.4 g/mol
InChI Key: HRBJTEPQKMHQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl 3-cyclopentyloxy-4-nitrobenzoate is a useful research compound. Its molecular formula is C17H21NO5 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

cyclopentyl 3-cyclopentyloxy-4-nitrobenzoate

InChI

InChI=1S/C17H21NO5/c19-17(23-14-7-3-4-8-14)12-9-10-15(18(20)21)16(11-12)22-13-5-1-2-6-13/h9-11,13-14H,1-8H2

InChI Key

HRBJTEPQKMHQMY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2)C(=O)OC3CCCC3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopentyl bromide (20g, 134 mmol) is added slowly (over 30 minutes) to a stirred suspension of potassium carbonate (27.6 g, 200 mmol) in N,N'-dimethylimidazolidinone (75 mL) containing 3-hydroxy-4-nitrobenzoic acid (9.15 g, 50 mmol) at 85° C. and then stirring is continued for 14 hours. The mixture is allowed to cool and then filtered. The filtrate is diluted with water (100 mL) then extracted with toluene (2×100 mL). The combined organic extract is dried over magnesium sulfate and then the solvent is removed under reduced pressure to give a brown mobile oil. This oil is subjected by flash chromatography on silica gel (dichloromethane as eluent) and the eluent evaporated under reduced pressure to give cyclopentyl 3-cyclopentyloxy-4-nitrobenzoate (10.2 g, 81.6%) as a yellow solid m.p. 45.5-°46.5° C. [Elemental analysis: C,63.7; H,6.66; N,4.37%; calculated: C,63.93; H,6.63; N, 4.39%].
Quantity
134 mmol
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
9.15 g
Type
reactant
Reaction Step Three

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